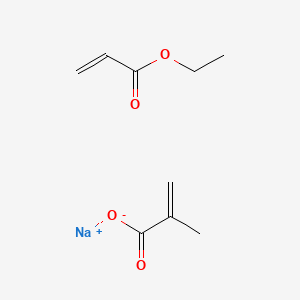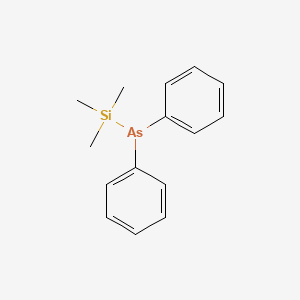![molecular formula C27H23N3OSn B14659826 {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide CAS No. 51951-85-0](/img/structure/B14659826.png)
{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a cyanamide group, a triphenylstannyl group, and a 3-methylphenyl group, making it an interesting subject for studies in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of 3-methylphenyl isocyanide with triphenylstannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triphenylstannyl group.
Reduction: Reduction reactions can target the cyanamide group, converting it into different functional groups.
Substitution: The compound can participate in substitution reactions, where the triphenylstannyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of stannic oxide and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted cyanamides and organotin compounds.
Scientific Research Applications
Chemistry
In chemistry, {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between organotin compounds and biological systems. It may serve as a model compound for investigating the effects of organotin compounds on cellular processes.
Medicine
Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets through its functional groups. The cyanamide group can participate in nucleophilic addition reactions, while the triphenylstannyl group can engage in coordination with metal ions. These interactions can modulate various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylstannyl cyanamide: Similar structure but lacks the 3-methylphenyl group.
3-Methylphenyl cyanamide: Similar structure but lacks the triphenylstannyl group.
Triphenylstannyl imine: Similar structure but lacks the cyanamide group.
Uniqueness
The uniqueness of {(E)-[(3-Methylphenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
51951-85-0 |
|---|---|
Molecular Formula |
C27H23N3OSn |
Molecular Weight |
524.2 g/mol |
IUPAC Name |
triphenylstannyl N-cyano-N'-(3-methylphenyl)carbamimidate |
InChI |
InChI=1S/C9H9N3O.3C6H5.Sn/c1-7-3-2-4-8(5-7)12-9(13)11-6-10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H2,11,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
VEOSPZCEZXVHMO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


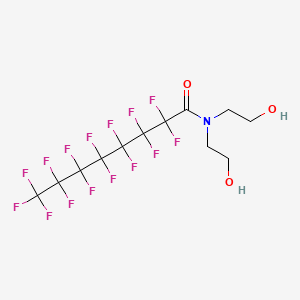
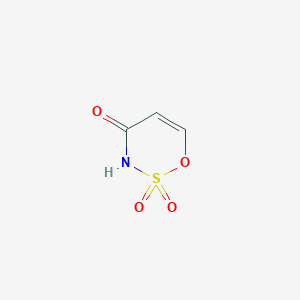
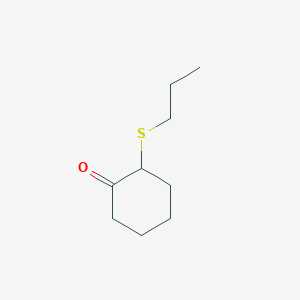
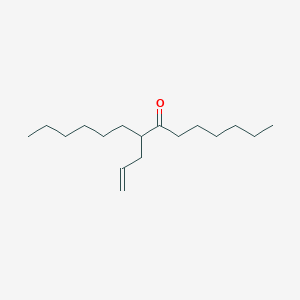

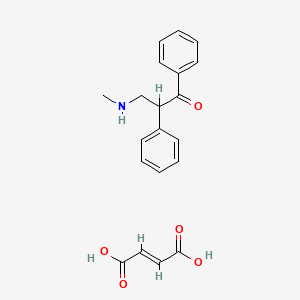
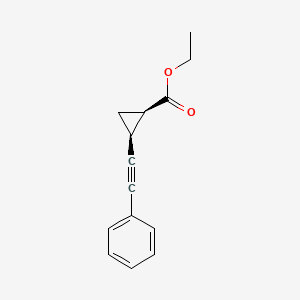
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
![4-(4-Chlorophenyl)-5-[2-(3-nitrophenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B14659802.png)


